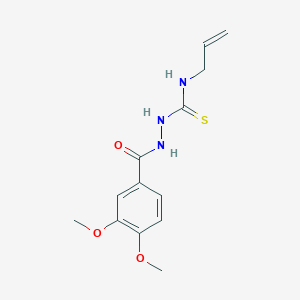

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide

描述

N-Allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is a structurally complex organic compound featuring three key moieties:

- 3,4-Dimethoxybenzoyl group: A substituted benzoyl derivative with methoxy (-OCH₃) groups at positions 3 and 4, contributing to electron-donating effects and enhanced lipophilicity.

- Hydrazinecarbothioamide backbone (-NH-CS-NH-NH₂): Imparts hydrogen-bonding capabilities and metal-chelating properties, often associated with biological activity .

This compound is part of a broader class of hydrazinecarbothioamides, which are studied for their diverse pharmacological and material science applications. Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and allyl isothiocyanate derivatives, followed by cyclization or hydrazinolysis steps .

属性

IUPAC Name |

1-[(3,4-dimethoxybenzoyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-4-7-14-13(20)16-15-12(17)9-5-6-10(18-2)11(8-9)19-3/h4-6,8H,1,7H2,2-3H3,(H,15,17)(H2,14,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZJAJXXKPFXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.

Condensation: It can participate in condensation reactions with aldehydes or ketones, forming new carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being performed. The major products formed from these reactions vary based on the type of reaction and the reagents used.

科学研究应用

Chemistry

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide serves as a building block in organic synthesis. It can participate in various chemical reactions such as:

- Oxidation : Using agents like potassium permanganate.

- Reduction : With reducing agents such as sodium borohydride.

- Substitution : Nucleophilic substitution reactions with amines or thiols.

- Condensation : Forming new bonds with aldehydes or ketones.

These reactions are fundamental for creating complex organic molecules and intermediates.

Biology

The compound has shown potential biological activities , particularly:

- Antimicrobial Activity : Studies have indicated significant antimicrobial effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL. Below is a summary table of its antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

| Bacillus subtilis | 64 |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent .

Medicine

Research is ongoing to explore the therapeutic applications of this compound in drug development. Its mechanisms may involve:

- Modulating enzyme activity by binding to specific targets.

- Potential anticancer properties that are currently under investigation.

The unique combination of functional groups in this compound may provide novel pathways for therapeutic interventions .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing other valuable compounds makes it significant in chemical manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The research outlined the synthesis of the compound and evaluated its activity through standard microbiological methods.

Case Study 2: Drug Development

In another investigation, researchers explored the potential of this compound in developing new drugs targeting specific diseases. The study highlighted its interaction with biological targets and assessed its pharmacokinetic properties.

作用机制

The mechanism of action of N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

相似化合物的比较

Key Observations:

- Methoxy vs. Halogen Substituents : Methoxy groups (in the target compound) increase lipophilicity and may improve membrane permeability compared to chloro or nitro groups, which are more polar .

- Aromatic vs. Heterocyclic Cores : The 3,4-dimethoxybenzoyl group offers planar aromaticity, while furan or nitrobenzoyl analogs introduce conformational flexibility or electronic diversity .

Example Yields :

Antioxidant and Anticancer Potential

- Antioxidant Activity : Hydrazinecarbothioamides with lipophilic substituents (e.g., methoxy, dimethylphenyl) exhibit strong radical-scavenging capabilities. For example, N-(2,5-dimethylphenyl) analogs showed IC₅₀ values comparable to ascorbic acid .

- Anticancer Activity : Compounds like N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide demonstrated potent inhibition of MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), rivaling doxorubicin . The target compound’s methoxy groups may similarly enhance DNA intercalation or topoisomerase inhibition.

Structural-Activity Relationships (SAR):

- Methoxy Groups : Enhance lipophilicity and bioavailability, critical for cellular uptake.

- Allyl Chain : May reduce toxicity compared to bulkier alkyl/aryl groups while maintaining reactivity .

生物活性

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O3S, with a molecular weight of 295.36 g/mol. Its unique structure includes an allyl group, a dimethoxybenzoyl moiety, and a hydrazinecarbothioamide functional group. This combination of features contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

| Bacillus subtilis | 64 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. A comparative study highlighted its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound exhibited an MIC of 16 µg/mL against C. albicans and 32 µg/mL against A. niger, suggesting strong antifungal potential .

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One notable study assessed its effects on human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound induced apoptosis in these cells with IC50 values ranging from 10 to 25 µM .

Table 3: Anticancer Activity Against Human Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT116 | 10 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific enzymes and receptors within cells. It may interact with cellular pathways related to apoptosis and cell cycle regulation, leading to the inhibition of cell proliferation in cancer cells .

Case Studies

- Antibacterial Efficacy : A case study involving the treatment of bacterial infections in vitro demonstrated that the compound could significantly reduce bacterial load in cultures infected with S. aureus and E. coli.

- Antifungal Treatment : In another case study focusing on fungal infections, patients treated with formulations containing this compound showed improved outcomes compared to standard antifungal therapies.

常见问题

Q. Basic Synthesis Optimization

- Reaction Conditions : Use ethanol:benzene:hexane (1:3:5) as the solvent system to achieve high yields (89–93%) and monitor reaction progress via TLC (Rf values: 0.40–0.53) .

- Purification : Recrystallization from ethanol or acetone yields pure compounds with defined melting points (e.g., 124–166°C) .

- Key Metrics : Track elemental analysis (C, H, N, S) to confirm purity. For example, C12H23N3O3S should yield C 49.80%, H 8.01%, N 14.52%, S 11.08% .

How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

Q. Basic Characterization

- 1H/13C NMR : Assign peaks to specific functional groups:

- FT-IR : Confirm C=O (amide I band, ~1680 cm⁻¹), C=S (~1180 cm⁻¹), and NH stretches (~3200–3300 cm⁻¹) .

What advanced strategies are used to resolve contradictions in biological activity data for this compound?

Q. Advanced Data Analysis

- Bioactivity Discrepancies : Compare cytotoxicity assays (e.g., IC50 values) across cell lines and validate via molecular docking to identify binding affinity variations .

- Mechanistic Insights : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed antioxidant or antitumor activity .

- Validation : Cross-reference with structurally analogous compounds (e.g., N-phenyl or N-benzyl derivatives) to isolate substituent effects .

How can computational methods enhance the study of this compound’s pharmacological potential?

Q. Advanced Computational Design

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerases or SOD enzymes. For example, dock the 3,4-dimethoxybenzoyl moiety into hydrophobic pockets .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

- ADMET Prediction : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME .

What methodologies are recommended for designing derivatives with enhanced bioactivity?

Q. Advanced Derivative Synthesis

- Structural Modifications :

- Biological Screening : Test derivatives against in vitro models (e.g., MCF-7 breast cancer cells) and compare IC50 values to establish SAR trends .

How can tautomerism or polymorphism affect the interpretation of spectroscopic data?

Q. Advanced Analytical Challenges

- Tautomeric Equilibria : Use variable-temperature NMR to detect keto-enol or thione-thiol tautomers. For example, thione forms show C=S at ~1200 cm⁻¹ in IR, while thiols exhibit S-H stretches (~2550 cm⁻¹) .

- Polymorphism : Perform X-ray crystallography (e.g., single-crystal analysis) to resolve crystal packing differences, as seen in hydrazinecarbothioamide derivatives .

What experimental protocols are used to evaluate antioxidant activity for this compound?

Q. Advanced Bioactivity Testing

- SOD-like Activity : Measure superoxide radical scavenging via nitroblue tetrazolium (NBT) reduction assays. Compare to reference compounds like quercetin .

- DPPH Assay : Quantify free radical scavenging at 517 nm. For example, IC50 values <50 μM indicate potent activity .

- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to validate in vivo relevance .

How can reaction mechanisms for cyclization or condensation steps be validated?

Q. Advanced Mechanistic Studies

- Kinetic Monitoring : Use HPLC or in-situ IR to track intermediates during cyclization (e.g., formation of triazolethiones from hydrazinecarbothioamides) .

- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., NH groups) to confirm proton transfer steps via MS/MS fragmentation .

- Computational Validation : Simulate reaction pathways using Gaussian09 at the B3LYP/6-31G(d) level to identify transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。